

# Physical and chemical properties of 4-tert-butyl-1-chloro-2-nitrobenzene

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## Compound of Interest

Compound Name: 4-tert-Butyl-1-chloro-2-nitrobenzene

Cat. No.: B1354411

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An In-depth Technical Guide to **4-tert-butyl-1-chloro-2-nitrobenzene** for Advanced Research

## Authored by: Dr. Gemini, Senior Application Scientist

**Abstract:** This document provides a comprehensive technical overview of **4-tert-butyl-1-chloro-2-nitrobenzene**, a key intermediate in synthetic organic chemistry. The guide details its physical and chemical properties, provides validated analytical and synthesis protocols, and explores its reactivity and potential applications in the pharmaceutical and materials science sectors. This paper is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

## Introduction: A Versatile Chemical Building Block

**4-tert-butyl-1-chloro-2-nitrobenzene** is a substituted aromatic compound that serves as a valuable precursor in the synthesis of more complex molecules. Its distinct substitution pattern—a bulky tert-butyl group, a deactivating nitro group, and a reactive chloro group—offers a unique combination of steric and electronic properties. This makes it a strategic starting material for introducing specific functionalities in multi-step syntheses, particularly in the development of novel pharmaceutical agents and specialized polymers. The presence of the nitro and chloro groups at ortho and para positions to the tert-butyl group significantly influences the regioselectivity of subsequent chemical transformations.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of **4-tert-butyl-1-chloro-2-nitrobenzene** is fundamental for its effective use and analysis.

### Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below.

Property	Value	Source
IUPAC Name	4-tert-butyl-1-chloro-2-nitrobenzene	[1]
CAS Number	58574-05-3	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	213.66 g/mol	[1][2]
Appearance	Yellowish crystalline solid	[3]
Melting Point	31-33 °C (88-91 °F)	
Boiling Point	246 °C (475 °F)	
Density	1.348 g/cm <sup>3</sup> at 25°C	
LogP (Octanol/Water)	4.1	[1]
Topological Polar Surface Area	45.8 Å <sup>2</sup>	[1]
Solubility	Insoluble in water; Soluble in toluene, ether, acetone, and hot ethanol.[4]	

### Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4-tert-butyl-1-chloro-2-nitrobenzene**.

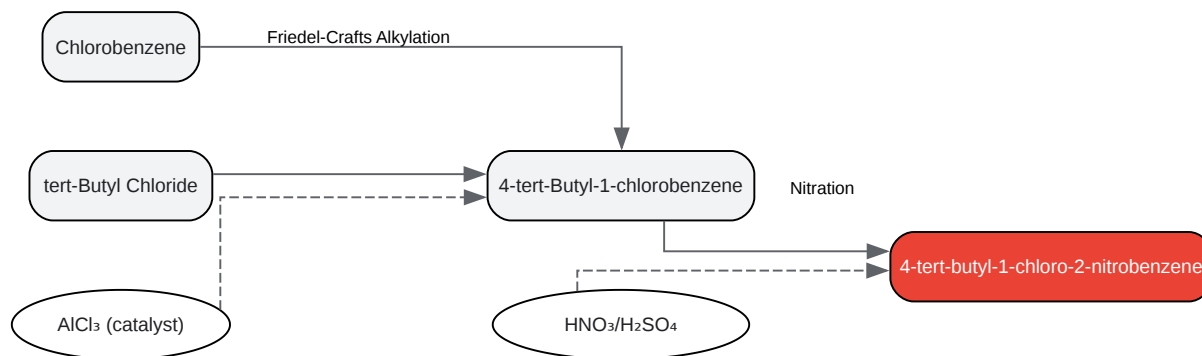
- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): A typical  $^1\text{H}$  NMR spectrum would exhibit a singlet for the nine equivalent protons of the tert-butyl group, and three signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum will show signals for the quaternary carbons of the tert-butyl group and the benzene ring, as well as the methyl carbons of the tert-butyl group and the CH carbons of the aromatic ring. The carbon attached to the nitro group will be shifted downfield.<sup>[1]</sup>
- IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 and 1350  $\text{cm}^{-1}$ ). Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

## Synthesis and Reactivity

The synthesis of **4-tert-butyl-1-chloro-2-nitrobenzene** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

## Synthetic Pathway

A common synthetic route involves the Friedel-Crafts alkylation of chlorobenzene followed by nitration.



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Caption: Synthetic pathway for **4-tert-butyl-1-chloro-2-nitrobenzene**.

## Experimental Protocol: Synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene

### Step 1: Friedel-Crafts Alkylation of Chlorobenzene

- To a stirred solution of chlorobenzene in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>) at 0°C.
- Slowly add tert-butyl chloride to the reaction mixture, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).
- Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of HCl.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-tert-butyl-1-chlorobenzene. Purify by distillation.

### Step 2: Nitration of 4-tert-butyl-1-chlorobenzene

- To a stirred mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) at 0°C, slowly add the purified 4-tert-butyl-1-chlorobenzene from the previous step.
- Maintain the temperature below 10°C during the addition.
- After the addition, stir the reaction mixture at room temperature for a few hours.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain crude **4-tert-butyl-1-chloro-2-nitrobenzene**.
- Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

## Chemical Reactivity

The reactivity of **4-tert-butyl-1-chloro-2-nitrobenzene** is governed by its functional groups:

- Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C1 position.<sup>[4]</sup>
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., Sn/HCl, H<sub>2</sub>/Pd-C). This transformation is a key step in the synthesis of substituted anilines, which are important intermediates in drug discovery.
- Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct further electrophilic substitution. The bulky tert-butyl group provides steric hindrance, influencing the position of incoming electrophiles.

## Applications in Research and Drug Development

**4-tert-butyl-1-chloro-2-nitrobenzene** is a valuable starting material in medicinal chemistry and materials science.<sup>[5]</sup>

- Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules. The ability to functionalize the molecule at the chloro and nitro positions allows for the creation of a diverse library of compounds for screening. While the nitro group

itself can be associated with toxicity, it is often used as a synthetic handle and is subsequently reduced or replaced in the final drug candidate.[\[6\]](#)

- Agrochemicals: Substituted nitroaromatic compounds are used in the development of herbicides and pesticides.
- Dyes and Pigments: The chromophoric nitro group makes this class of compounds useful in the synthesis of dyes.

## Safety, Handling, and Disposal

Due to its hazardous nature, proper safety precautions must be taken when handling **4-tert-butyl-1-chloro-2-nitrobenzene**.

### Hazard Identification

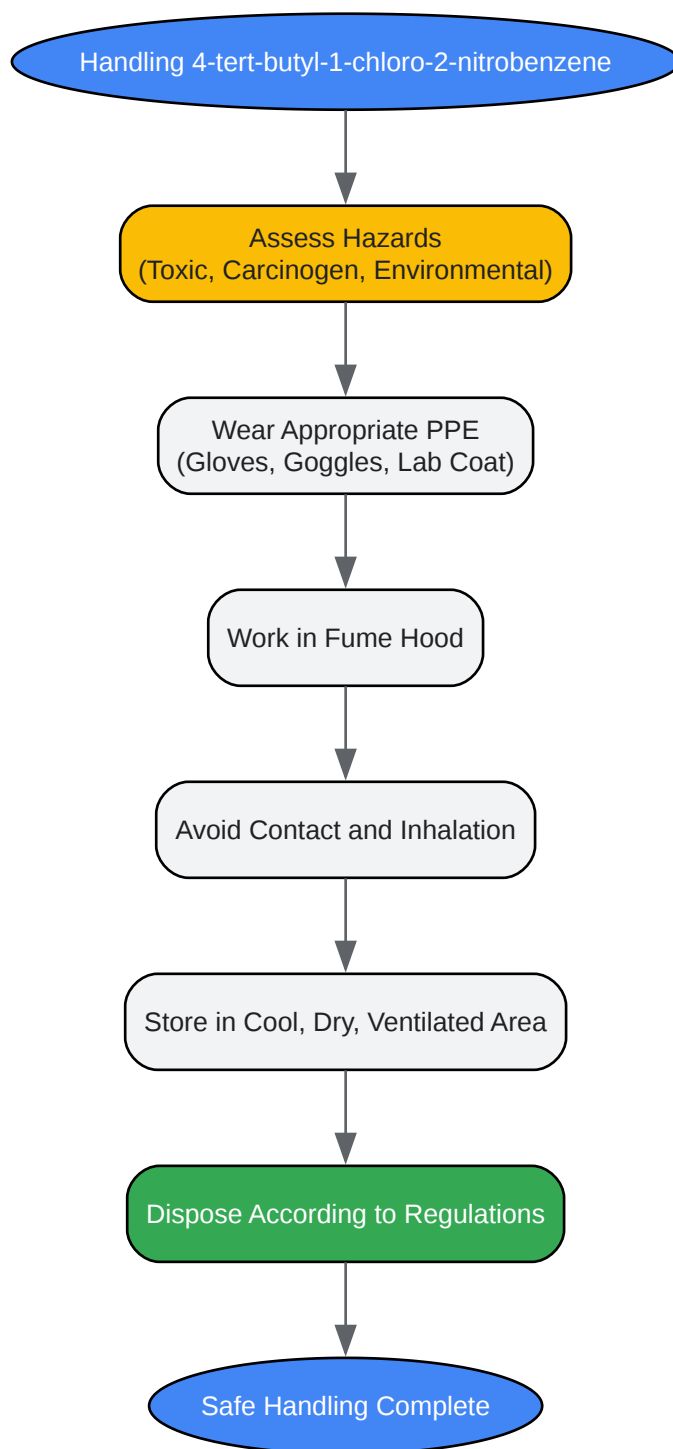
- Toxicity: Toxic if swallowed or in contact with skin.[\[7\]](#)
- Carcinogenicity: Suspected of causing cancer.[\[8\]](#)
- Environmental Hazards: Toxic to aquatic life with long-lasting effects.[\[8\]](#)

### Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)
- Avoid inhalation of dust and contact with skin and eyes.[\[9\]](#)
- Wash hands thoroughly after handling.[\[9\]](#)

### Storage and Disposal

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[\[9\]](#)
- Dispose of waste in accordance with local, state, and federal regulations.



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Caption: Workflow for the safe handling of **4-tert-butyl-1-chloro-2-nitrobenzene**.

## Conclusion

**4-tert-butyl-1-chloro-2-nitrobenzene** is a chemical intermediate with a unique set of properties that make it highly valuable in synthetic chemistry. Its well-defined reactivity allows for the strategic introduction of various functional groups, making it a cornerstone for the synthesis of complex target molecules in the pharmaceutical and chemical industries. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development.

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